![molecular formula C10H10F3NO2 B067032 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 180263-44-9](/img/structure/B67032.png)
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves several steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the complexity and versatility of synthetic approaches to similar structures (Yuan Guo-qing, 2013). Such methodologies can be adapted for the synthesis of 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid, emphasizing the importance of selecting appropriate reactions and conditions for the desired end product.
Molecular Structure Analysis
Studies on compounds with similar structural features, like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have provided insights into their crystal and molecular structures through X-ray analysis, revealing specific spatial arrangements and conformations (K. Koyano et al., 1986). These analyses are crucial for understanding the three-dimensional arrangement of atoms within 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid and its implications for reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid derivatives are central to their application in medicinal chemistry and materials science. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative condensation between carboxylic acids and amines, demonstrating the reactivity of trifluoromethyl groups in facilitating bond formation (Ke Wang et al., 2018).
Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, which include phenylpropanoic acid analogs, have been studied extensively for their antitumor properties. These compounds exhibit significant potential in medicinal research as both traditional and synthetic antitumor agents. Over the past two decades, a surge in attention towards cinnamoyl derivatives has underscored their anticancer efficacy, showcasing the therapeutic promise of phenylpropanoic acid derivatives in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Effects
Caffeic acid (CA), another member of the phenylpropanoic acid family, demonstrates considerable neuroprotective effects, particularly in models of Alzheimer's disease (AD). Studies highlight CA's potential in combating AD through its antioxidant, anti-inflammatory mechanisms, and its ability to interfere with β-amyloid formation, aggregation, and neurotoxicity (Habtemariam, 2017).
Cardiovascular Protection
Chlorogenic Acid (CGA), a prominent phenolic acid compound related to phenylpropanoic acids, exhibits cardioprotective, anti-inflammatory, and antioxidant activities. It modulates lipid metabolism and glucose regulation, offering potential therapeutic benefits in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Antibacterial and Antiviral Properties
Amino-1,2,4-triazoles derivatives, which can be synthesized from related phenylpropanoic acid compounds, have found application in creating agricultural products, pharmaceuticals, and high-energy materials, demonstrating broad utility in antibacterial and antiviral applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Applications in Functional Materials and Drug Delivery
Phenylpropanoic acid derivatives also play a critical role in the development of functional materials, including bio-inspired adhesive materials for biomedical applications. These materials mimic the wet-resistant adhesion capabilities of mussel proteins, opening avenues for their use in wound healing patches, tissue sealants, and hemostatic materials (Ryu, Hong, & Lee, 2015).
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the trifluoromethyl group (-cf3) in the molecule could potentially lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Result of Action
It is suggested that the compound could potentially exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
properties
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377573 |
Source
|
Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180263-44-9 |
Source
|
Record name | 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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